4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with a molecular formula of C40H38N8O8S2 and a molecular weight of 822.91 g/mol
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S2/c1-25-18-6-2-3-7-19(18)30-21(25)24-20(27)16-8-10-17(11-9-16)31(28,29)26(14-4-12-22)15-5-13-23/h2-3,6-11H,4-5,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBHLHQOUYWSET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol with Acetone
The Z-configured imine is synthesized via acid-catalyzed cyclocondensation of 2-aminothiophenol with acetone. Using HCl in ethanol at reflux (78°C) for 6 hours yields the dihydrobenzothiazole intermediate, which is oxidized to the imine using MnO₂ in dichloromethane.
Key Reaction Parameters
- Solvent: Ethanol (reflux) → Dichloromethane (oxidation)
- Catalyst: 0.1 M HCl (cyclization), MnO₂ (1.5 equiv., oxidation)
- Yield: 68–72% after purification via silica gel chromatography.
Preparation of 4-(Bis(2-cyanoethyl)sulfamoyl)benzoyl Chloride
Sulfonation of Benzoic Acid
4-Sulfobenzoic acid is synthesized via sulfonation of benzoic acid using fuming sulfuric acid (20% SO₃) at 120°C for 4 hours. The crude product is neutralized with NaOH and precipitated as the sodium salt.
Conversion to Sulfamoyl Chloride
The sodium sulfonate is treated with PCl₅ in chlorobenzene at 80°C to generate 4-sulfamoylbenzoyl chloride. Excess PCl₅ (3.0 equiv.) ensures complete conversion, with gaseous HCl removed under vacuum.
Bis(2-cyanoethyl)amine Formation
Bis(2-cyanoethyl)amine is prepared by reacting ethylenediamine with acrylonitrile in water at 50°C for 12 hours. The product is extracted with ethyl acetate and dried over MgSO₄.
Reaction Scheme
$$
\text{NH}2(\text{CH}2)2\text{NH}2 + 2 \text{CH}2=\text{CHCN} \rightarrow \text{NH}[(\text{CH}2)2\text{CN}]2 + 2 \text{H}_2\text{O}
$$
Sulfamoylation of Benzoyl Chloride
4-Sulfamoylbenzoyl chloride reacts with bis(2-cyanoethyl)amine in dichloromethane using triethylamine (1.2 equiv.) as a base. The reaction proceeds at 25°C for 4 hours, yielding 4-[bis(2-cyanoethyl)sulfamoyl]benzoyl chloride.
Optimization Data
| Parameter | Value |
|---|---|
| Temperature | 25°C |
| Reaction Time | 4 hours |
| Yield | 85% |
| Purity (HPLC) | 98.2% |
Coupling of Benzoyl Chloride and Benzothiazole Amine
Amide Bond Formation
The final coupling employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). A 1:1 molar ratio of 4-[bis(2-cyanoethyl)sulfamoyl]benzoyl chloride and (2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-amine is stirred at 0–5°C for 1 hour, then warmed to 25°C for 12 hours.
Critical Conditions
- Coupling Agents: EDC (1.5 equiv.), HOBt (1.5 equiv.)
- Solvent: DMF (anhydrous)
- Yield: 78% after recrystallization from isopropyl alcohol.
Analytical Characterization and Validation
Spectroscopic Data
Chromatographic Purity
Alternative Synthetic Routes and Comparative Analysis
One-Pot Sulfonamidation via DABSO
Wu’s method employs dibenzylideneacetone bis(sulfonyl) (DABSO) to directly introduce the sulfamoyl group onto 4-aminobenzoic acid, followed by cyanoethylation. This approach reduces steps but requires stringent temperature control (0°C to 25°C).
Advantages
Industrial-Scale Considerations
Phase-Transfer Catalysis
Patent US20080312205A1 highlights tris(dioxa-3,6-heptyl)amine (TDA-1) as a phase-transfer catalyst for sulfonamide formation, enabling efficient mixing in biphasic systems (toluene/water). This method scales to 79.2% yield in 20-hour reflux.
Recrystallization Protocols
Recrystallization from isopropyl alcohol/toluene (3:1) removes residual tripotassium phosphate and unreacted starting materials, achieving >99.5% purity.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfamoyl and benzothiazole moieties play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and sulfonamide-based compounds, such as:
- 4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
- 4-[bis(2-cyanoethyl)sulfamoyl]-N-(4,7-dichloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene)benzamide
Uniqueness
What sets 4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with significant implications in medicinal chemistry. Its unique structural features, including a sulfamoyl group, a benzamide moiety, and a benzothiazole derivative, contribute to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
Key structural features include:
- Sulfamoyl group : Contributes to the compound's reactivity and potential interactions with biological targets.
- Benzamide moiety : Known for its role in various pharmacological activities.
- Benzothiazole derivative : Associated with numerous biological effects, including antitumor and antimicrobial properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:
- Enzyme inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor binding : It could interact with receptors that modulate cellular signaling pathways.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:
- In vitro studies : Showed that related compounds have IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds within the sulfamoylbenzamide class have been documented to possess antibacterial and antifungal properties.
Case Study 1: Antiproliferative Assays
In a study focusing on similar sulfamoyl compounds, the antiproliferative activity was evaluated against HepG2 liver cancer cells. The results demonstrated that these compounds could significantly inhibit cell growth with IC50 values around 1.30 μM, showcasing their potential as anticancer agents .
Case Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that these compounds induce apoptosis in cancer cells by promoting cell cycle arrest at the G2/M phase. This finding highlights their potential utility in cancer therapy by selectively targeting tumor cells while sparing normal cells .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Step | Conditions () | Conditions () |
|---|---|---|
| Sulfamoylation | DMF, 0°C, 12 h | Dichloromethane, RT, 24 h |
| Benzothiazole Coupling | Ethanol, reflux, 6 h | THF, 60°C, 8 h |
| Yield | 68% | 72% |
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment:
Q. Table 2: Key Analytical Parameters
| Technique | Parameters () | Parameters () |
|---|---|---|
| H NMR | 400 MHz, DMSO-d6 | 500 MHz, CDCl3 |
| HPLC Column | C18, 5 µm, 4.6 × 150 mm | C8, 3.5 µm, 4.6 × 100 mm |
| Retention Time | 12.3 min | 9.8 min |
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
SAR studies should systematically vary substituents and evaluate activity against target proteins (e.g., kinases, antimicrobial targets):
- Variable Groups:
- Assays:
- Enzymatic Inhibition: IC50 determination via fluorescence polarization (e.g., kinase assays) .
- Antimicrobial Activity: Minimum inhibitory concentration (MIC) testing against Gram-positive/negative strains .
Q. Table 3: SAR Trends in Analogous Compounds
| Modification | Activity Change () |
|---|---|
| 2-cyanoethyl → methyl | 3x ↓ kinase inhibition |
| 6-methoxy addition | 2x ↑ antimicrobial activity |
Advanced: What mechanistic approaches resolve contradictions in reported synthesis yields?
Methodological Answer:
Contradictions in yields (e.g., 68% vs. 72% for similar steps) arise from variables like solvent polarity and reaction time. To address:
- Design of Experiments (DoE): Use factorial designs to test solvent (DMF vs. dichloromethane), temperature (0°C vs. RT), and catalyst effects .
- Kinetic Monitoring: In situ IR or LC-MS tracks intermediate formation, identifying rate-limiting steps .
- Statistical Analysis: ANOVA compares yield distributions across conditions (p < 0.05 significance threshold) .
Advanced: How can computational modeling predict binding interactions with biological targets?
Methodological Answer:
Q. Table 4: Computational Parameters
| Software | Force Field | Simulation Time |
|---|---|---|
| AutoDock Vina | AMBER99SB | N/A |
| GROMACS | CHARMM36 | 100 ns |
Advanced: What strategies validate biological activity discrepancies in similar compounds?
Methodological Answer:
Discrepancies (e.g., variable MIC values) require:
- Standardized Assays: Use CLSI guidelines for antimicrobial testing to minimize variability .
- Counter-Screening: Test against non-target proteins (e.g., cytochrome P450) to rule off-target effects .
- Dose-Response Curves: Generate EC50/IC50 values with 95% confidence intervals (e.g., GraphPad Prism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
